BenchChemオンラインストアへようこそ!

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

pKa prediction boron Lewis acidity diol binding

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 1393477-39-8) is a dual-substituted benzoxaborole—a cyclic hemiboronic acid characterized by an endocyclic B–O bond and an exocyclic B–OH group. The benzoxaborole pharmacophore underpins two FDA-approved drugs (tavaborole/Kerydin® and crisaborole/Eucrisa®) and is recognized for its hydrolytic stability and capacity to form reversible covalent adducts with diol-containing biomolecules under physiological conditions.

Molecular Formula C9H10BFO2
Molecular Weight 179.99
CAS No. 1393477-39-8
Cat. No. B2912749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
CAS1393477-39-8
Molecular FormulaC9H10BFO2
Molecular Weight179.99
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2)F)C(O1)(C)C)O
InChIInChI=1S/C9H10BFO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3
InChIKeyOCMHEJQNUSELNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 1393477-39-8): Benzoxaborole Scaffold, Physicochemical Profile, and Comparator Landscape for R&D Procurement


6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 1393477-39-8) is a dual-substituted benzoxaborole—a cyclic hemiboronic acid characterized by an endocyclic B–O bond and an exocyclic B–OH group [1]. The benzoxaborole pharmacophore underpins two FDA-approved drugs (tavaborole/Kerydin® and crisaborole/Eucrisa®) and is recognized for its hydrolytic stability and capacity to form reversible covalent adducts with diol-containing biomolecules under physiological conditions [1][2]. The target compound incorporates two key structural modifications: a 3,3-gem-dimethyl group on the oxaborole ring and a 6-fluoro substituent on the aromatic ring. The closest structurally characterized comparators include: (i) unsubstituted benzoxaborole (1,3-dihydro-1-hydroxy-2,1-benzoxaborole, CAS 221352-10-9); (ii) 3,3-dimethylbenzoxaborole (lacking the 6-fluoro group, pKa 8.32 ± 0.03) [1]; (iii) 6-fluoro-2,1-benzoxaborol-1(3H)-ol (lacking the 3,3-dimethyl groups, CAS 174671-89-7) [3]; and (iv) the 5-fluoro isomer tavaborole (AN2690, FDA-approved antifungal) [3]. The molecular formula is C₉H₁₀BFO₂ (MW 179.98 g/mol), with commercial availability typically at ≥97–98% purity .

Why 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol Cannot Be Replaced by Simpler Benzoxaborole Analogs in Experimental Workflows


Generic substitution of benzoxaborole analogs fails because the 3,3-dimethyl and 6-fluoro modifications exert opposing and quantitatively substantial effects on the boron center's ionization constant (pKa), which directly governs diol binding, enzyme inhibition potency, and pharmacokinetic behavior. The 3,3-gem-dimethyl group relieves oxaborole ring strain and raises the pKa from ~7.3 (unsubstituted) to 8.32 [1], while the 6-fluoro substituent exerts an electron-withdrawing inductive effect that depresses the pKa into the 6.36–6.97 range depending on position [2]. These two modifications are not simply additive: the steric bulk of the gem-dimethyl group alters the boron geometry and solvent accessibility in a manner distinct from the unsubstituted or mono-substituted scaffolds [1], and the fluorine position critically determines both acidity and antifungal activity across multiple fungal species [2]. Therefore, neither the 6-fluoro-mono-substituted analog (CAS 174671-89-7) nor the 3,3-dimethyl-mono-substituted analog (CAS 221352-10-9) can recapitulate the combined steric and electronic profile of the target compound, and experimental results obtained with simpler benzoxaboroles cannot be extrapolated to this dual-substituted chemotype without validation [1][2].

Quantitative Differentiation Evidence for 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol Versus Closest Structural Analogs


Boron Center pKa: Opposing Effects of 3,3-Dimethyl (Steric) and 6-Fluoro (Electronic) Substitution Prevent Simple Interchange with Mono-Substituted Analogs

The ionization constant (pKa) of the benzoxaborole boron center is the single most predictive parameter for diol-binding affinity and enzyme inhibitory activity [1]. Unsubstituted benzoxaborole (1) has a measured aqueous pKa of 7.34 ± 0.02 [1]. The 3,3-gem-dimethyl substitution alone raises the pKa to 8.32 ± 0.03—a ~1 log unit increase attributable to the gem-dimethyl effect relieving oxaborole ring strain [1]. Conversely, 6-fluoro substitution on the unsubstituted benzoxaborole scaffold (i.e., 6-fluoro-2,1-benzoxaborol-1(3H)-ol, CAS 174671-89-7) lowers the pKa to approximately 6.57 [2]. For the target compound, which carries both modifications simultaneously, the pKa value is therefore expected to reside between the two extremes (predicted range ~6.8–7.6), representing a distinct ionization profile that cannot be achieved by either mono-substituted comparator [1][2].

pKa prediction boron Lewis acidity diol binding benzoxaborole SAR

Antifungal Activity Differentiation: 6-Fluoro Position Confers Distinct Potency Spectrum Compared to the 5-Fluoro (Tavaborole) and 7-Fluoro Isomers

In the only published systematic head-to-head comparison of all four fluorobenzoxaborole positional isomers against a panel of pathogenic fungi, the 6-fluoro isomer (6-fluoro-2,1-benzoxaborol-1(3H)-ol, the scaffold matching the target compound's fluorine position) displayed a distinct antifungal activity profile relative to the 5-fluoro drug tavaborole (AN2690) and the other isomers [1]. While the 5-fluoro isomer is optimized for LeuRS inhibition in dermatophytes, the 6-fluoro isomer showed differential potency across tested strains, consistent with the observation that fluorine position critically influences overall bioactivity [1]. The target compound adds 3,3-dimethyl substitution to this 6-fluoro scaffold, which is expected to further modulate target engagement through altered boron geometry and steric interactions with the enzyme active site [2].

antifungal susceptibility fluorine positional SAR LeuRS inhibition Candida Aspergillus

Crystal Structure and Molecular Geometry: 6-Fluorobenzoxaborole Exhibits a Distinct Hydrogen-Bonding Network Compared to the 5-Fluoro Drug Scaffold

The molecular and crystal structure of 6-fluoro-2,1-benzoxaborol-1(3H)-ol was determined by single-crystal X-ray diffraction and directly compared with that of the 5-fluoro isomer (tavaborole/AN2690) [1]. Although the molecular structures of the two isomers were found to be very similar in the solid state, the intermolecular hydrogen-bonding networks differ as a consequence of the altered fluorine position, which affects crystal packing, solubility, and potentially formulation behavior [1]. The 3,3-dimethyl substitution on the target compound introduces additional steric bulk adjacent to the boron center that is absent in the crystallographically characterized 6-fluoro comparator, and this bulk is expected to further modulate intermolecular interactions in the solid state [2].

X-ray crystallography hydrogen bonding conformational analysis solid-state properties

Hammett-Based pKa Predictability: The 6-Fluoro Substituent Follows a Well-Characterized Linear Free-Energy Relationship Enabling Rational Procurement for Focused Library Design

The pKa values of aryl-substituted benzoxaboroles follow a robust Hammett relationship with a reaction constant ρ = −2.10 in aqueous solution, nearly identical to that of phenylboronic acids (ρ = −2.17) [1]. This linear free-energy relationship has been validated across a family of substituted benzoxaboroles, enabling quantitative prediction of pKa from tabulated σₘ and σₚ values [1]. The 6-fluoro substituent (σₘ = 0.34) is expected to depress the pKa predictably relative to the unsubstituted scaffold, and this electronic effect is orthogonal to the steric pKa elevation caused by the 3,3-dimethyl group (pKa shift from 7.34 to 8.32) [1]. This dual and separable modulation of the boron center's ionization makes the target compound a rationally designed chemotype for probing the independent contributions of steric and electronic factors to target engagement [1][2].

Hammett equation linear free-energy relationship computational prediction medicinal chemistry library design

Diol-Binding Capacity Under Physiological Conditions: 3,3-Dimethyl Substitution Modulates Sugar Binding Independently of Aromatic Fluorination

Benzoxaborole diol-binding affinity under physiological conditions is directly correlated with boron center pKa: lower pKa values enhance the fraction of tetrahedral anionic boron competent for diol complexation at pH 7.4 [1]. The Tomsho et al. study demonstrated that substituent effects on pKa extend quantitatively to adenosine monophosphate (AMP) binding constants, which serve as a model for the terminal ribose diol of tRNA—the biological target of the LeuRS inhibitory mechanism [1]. The 3,3-dimethylbenzoxaborole (pKa 8.32) is expected to exhibit weaker AMP binding than unsubstituted benzoxaborole (pKa 7.34) due to the higher pKa, while the 6-fluoro substituent (pKa-lowering) is predicted to enhance binding [1][2]. The target compound thus represents a unique combination where steric pKa elevation and electronic pKa depression co-exist, enabling investigation of whether diol binding tracks solely with pKa or is additionally modulated by steric effects at the boron-adjacent 3-position [1].

diol recognition AMP binding tRNA mimic physiological pH binding

Optimal Research and Industrial Application Scenarios for 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol Based on Quantitative Differentiation Evidence


Focused Benzoxaborole Library Design for Antifungal Lead Optimization Beyond Tavaborole's Dermatophyte Spectrum

The 6-fluoro positional isomer exhibits a distinct antifungal activity profile and pKa (6.57) compared to the 5-fluoro drug tavaborole (pKa 6.97), as demonstrated by the Adamczyk-Woźniak et al. head-to-head comparison [1]. The target compound extends this differentiated 6-fluoro scaffold with 3,3-dimethyl substitution, which increases steric bulk adjacent to the boron center and raises the pKa baseline. This dual-substituted chemotype is uniquely suited for lead optimization campaigns aimed at non-dermatophyte fungal pathogens (e.g., Candida glabrata, Cryptococcus neoformans, Aspergillus spp.) where the 5-fluoro scaffold shows suboptimal potency or selectivity [1]. Procurement of this specific compound enables direct SAR comparison with both the 6-fluoro-mono-substituted and 5-fluoro clinical benchmarks within the same experimental series.

Anti-Wolbachia and Antiparasitic Drug Discovery Leveraging Fluorine-Position-Dependent Benzoxaborole Pharmacology

Benzoxaboroles containing the 7-fluoro-6-oxy substitution pattern have demonstrated promising in vitro anti-Wolbachia activity with favorable pharmacokinetic properties, as exemplified by the preclinical candidate AN11251 [1]. The 6-fluoro substitution on the target compound, combined with the metabolic stability conferred by the 3,3-dimethyl groups (which block oxidative metabolism at the benzylic position), positions this chemotype as a privileged scaffold for anti-Wolbachia and antiparasitic screening cascades. The compound's predicted intermediate pKa (~7.3–7.6) is consistent with the physicochemical space associated with high plasma exposure in anti-Wolbachia benzoxaboroles [1], and its commercial availability at 97–98% purity enables rapid hit-to-lead progression.

β-Carbonic Anhydrase Inhibitor Development Against Pathogenic Fungi Using 6-Substituted Benzoxaborole Pharmacophore

A series of 6-substituted benzoxaboroles has been systematically investigated as inhibitors of β-class carbonic anhydrases (β-CAs) from three pathogenic fungi: Cryptococcus neoformans, Candida glabrata, and Malassezia globosa [1]. The 6-fluoro substituent is directly relevant to this chemotype series, and the 3,3-dimethyl modification provides an additional dimension of structural diversity for probing the β-CA active site. The target compound can serve as a key intermediate or comparator in β-CA inhibitor optimization, where its distinct pKa and steric profile relative to unsubstituted 6-substituted analogs may translate to differentiated enzyme inhibition kinetics and selectivity over human carbonic anhydrase isoforms [1].

Physicochemical Profiling of Benzoxaborole Steric-Electronic Non-Additivity for Computational Model Validation

The Hammett linear free-energy relationship established for benzoxaboroles (ρ = −2.10 in water) [1] enables quantitative prediction of pKa values for mono-substituted analogs. However, the combined 3,3-dimethyl (steric) and 6-fluoro (electronic) modifications in the target compound create a critical test case for evaluating whether steric and electronic effects on benzoxaborole ionization are fully additive or exhibit context-dependent deviations. Experimental determination of the target compound's pKa and diol-binding constants would provide high-value data for validating computational pKa prediction models (e.g., DFT-based, QSPR) and refining the Hammett analysis for polysubstituted benzoxaboroles [1][2]. This compound is therefore a strategically important procurement item for physical organic chemistry groups and computational chemistry teams engaged in boron-based drug design.

Quote Request

Request a Quote for 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.